Lipophilicity (XlogP) Differentiation: Target Compound vs. N-Dodecyl Analog and Short-Chain Alkoxy Congeners
The target compound possesses a computed XlogP of 10.4, which is 1.5 log units higher than that of its closest structural comparator 4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4, XlogP = 8.9) [1]. The difference arises from the ortho-dodecyloxyphenyl group in the target compound replacing a simple N-dodecyl chain, adding an aromatic ring and an ether oxygen that increase the octanol-water partition coefficient. Compared with the short-chain alkoxy analog N-(2-but-2-yloxyphenyl)-1-hydroxynaphthalene-2-carboxamide (logP ≈ 7.76), the target compound is approximately 2.6 log units more lipophilic [2]. In the 2016 structure-activity study of N-alkoxyphenyl-1-hydroxynaphthalene-2-carboxamides, lipophilicity was identified as the primary physicochemical parameter governing antimycobacterial activity, with higher logP values correlating with stronger activity against M. smegmatis and M. kansasii [2].
| Evidence Dimension | Lipophilicity (computed XlogP/logP) |
|---|---|
| Target Compound Data | XlogP = 10.4 |
| Comparator Or Baseline | Comparator 1: 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide (CAS 7588-27-4), XlogP = 8.9. Comparator 2: N-(2-But-2-yloxyphenyl)-1-hydroxynaphthalene-2-carboxamide, logP = 7.76. Comparator 3: 1-Hydroxy-N-phenylnaphthalene-2-carboxamide, estimated logP ≈ 3.5–4.0. |
| Quantified Difference | ΔXlogP = +1.5 vs. N-dodecyl analog; ΔlogP ≈ +2.6 vs. but-2-yloxy analog; ΔlogP ≈ +6.5 vs. unsubstituted parent. |
| Conditions | XlogP computed by the method implemented in the basechem.org database; comparator logP values from published experimental or computed data. |
Why This Matters
A 1.5–2.6 log unit increase in lipophilicity translates to a 30–400 fold higher octanol-water partition coefficient, which directly affects compound extraction efficiency, membrane permeation in biological assays, and chromatographic retention behaviour—making the target compound uniquely suited for applications requiring high lipid solubility that shorter-chain or N-alkyl analogs cannot achieve.
- [1] BaseChem. 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide. CAS 71752-27-7. Computed XlogP: 10.4. View Source
- [2] Gonec T, Pospisilova S, Kauerova T, Kos J, Dohanosova J, Oravec M, Kollar P, Coffey A, Liptaj T, Cizek A, Jampilek J. N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules. 2016;21(8):1068. doi:10.3390/molecules21081068. PMID: 27537867. View Source
